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Compound of Interest

Compound Name: 2-Hydroxyisonicotinic Acid

Cat. No.: B042705 Get Quote

An In-depth Examination of the Computational Chemistry, Tautomeric Stability, and Synthetic

Utility of a Versatile Heterocyclic Compound

Introduction
2-Hydroxyisonicotinic acid, and its more stable tautomer 2-oxo-1,2-dihydropyridine-4-

carboxylic acid, represent a class of heterocyclic compounds of significant interest to

researchers in drug discovery and materials science. This technical guide provides a

comprehensive overview of the theoretical studies surrounding this molecule, focusing on its

structural properties, electronic characteristics, and its role as a versatile building block in

organic synthesis. While a complete set of published theoretical data for this specific molecule

is not readily available in a single source, this guide synthesizes information from

computational studies of analogous structures to provide a robust theoretical framework.

Tautomerism and Stability
A fundamental aspect of 2-hydroxyisonicotinic acid is its existence in a tautomeric

equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid. Theoretical studies on related

hydroxypyridine systems consistently indicate that the pyridone (oxo) form is

thermodynamically more stable than the hydroxypyridine (enol) form, particularly in the solid

state. This preference is attributed to the aromatic character of the pyridone ring and favorable

intermolecular interactions.
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Computational approaches, primarily Density Functional Theory (DFT), are the workhorses for

investigating this tautomerism. The relative energies of the tautomers are calculated to

determine the equilibrium position.
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Figure 1: Tautomeric equilibrium of 2-hydroxyisonicotinic acid.

Theoretical Data and Computational Protocols
Detailed theoretical data for 2-hydroxyisonicotinic acid is not extensively published.

However, based on studies of similar nicotinic acid derivatives, the following sections outline

the expected computational results and the methodologies used to obtain them.

Data Presentation
The following tables summarize the types of quantitative data that are typically generated from

DFT calculations for molecules like 2-oxo-1,2-dihydropyridine-4-carboxylic acid. The values

presented here are hypothetical and serve as a template for the expected results.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles)
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Parameter Bond/Angle
Calculated Value (B3LYP/6-
311++G(d,p))

Bond Lengths (Å) C2=O8 1.23

N1-C2 1.38

N1-C6 1.36

C4-C7 1.50

C7=O9 1.21

C7-O10 1.35

**Bond Angles (°) ** O8=C2-N1 123.0

C2-N1-C6 121.0

C3-C4-C5 118.0

C3-C4-C7 120.0

O9=C7-O10 125.0

Table 2: Calculated Vibrational Frequencies

Mode Assignment
Calculated Frequency
(cm⁻¹)

ν1 O-H stretch (carboxylic acid) 3560

ν2 N-H stretch 3450

ν3 C=O stretch (pyridone) 1680

ν4 C=O stretch (carboxylic acid) 1720

ν5 C=C stretch 1610

Table 3: Frontier Molecular Orbital (FMO) Analysis
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Parameter Value (eV)

HOMO Energy -6.5

LUMO Energy -1.8

HOMO-LUMO Gap (ΔE) 4.7

Table 4: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)

LP(1) O8 π(N1-C2) 25.5

LP(1) N1 π(C3-C4) 15.2

π(C5-C6) π*(C3-C4) 20.1

Experimental Protocols
The standard computational protocol for theoretical studies of such molecules involves the

following steps:

Geometry Optimization: The molecular structure is optimized to find the lowest energy

conformation. This is typically performed using DFT with a functional such as B3LYP and a

basis set like 6-311++G(d,p).

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to

confirm that the optimized structure is a true minimum on the potential energy surface (no

imaginary frequencies) and to predict the infrared and Raman spectra.

Electronic Properties:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are

calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity

and kinetic stability.
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Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the

electron density distribution, charge transfer interactions, and the nature of chemical

bonds within the molecule.

Visualization of Molecular Interactions and
Synthetic Pathways
Graphviz diagrams are used to visualize key relationships and workflows involving 2-
hydroxyisonicotinic acid.

Drug Synthesis Workflow
2-Hydroxyisonicotinic acid serves as a crucial building block in the synthesis of various

pharmaceuticals, including antituberculosis agents[1]. The following diagram illustrates a

generalized workflow for its incorporation into a drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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